molecular formula C20H23NO3 B4934334 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine

4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine

Cat. No. B4934334
M. Wt: 325.4 g/mol
InChI Key: XCRISSSAXSCDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation research has shown that 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine can reduce the production of inflammatory cytokines, which are involved in the development of various diseases. In neurodegenerative disease research, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to protect against neuronal damage and improve cognitive function.

Mechanism of Action

4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine exerts its therapeutic effects through a variety of mechanisms. In cancer cells, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine induces apoptosis by activating the caspase cascade, which leads to the cleavage of important cellular proteins and ultimately results in cell death. In inflammation, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine inhibits the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes. In neurodegenerative diseases, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine protects against neuronal damage by reducing oxidative stress and inflammation and promoting neuronal survival.
Biochemical and Physiological Effects
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine inhibits cell proliferation and induces apoptosis. In inflammation, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine reduces the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine protects against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has several advantages for lab experiments, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine. One area of interest is the development of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine derivatives with improved potency and selectivity for specific therapeutic targets. Another area of interest is the investigation of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine and its potential therapeutic applications in various fields of research.
Conclusion
In conclusion, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves inducing apoptosis, reducing inflammation, and protecting against neuronal damage. While 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has several advantages for lab experiments, there are also some limitations, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine can be synthesized through a multistep process that involves the reaction of 4-bromobiphenyl with propylmagnesium bromide to form 4-propoxybiphenyl. This intermediate is then reacted with phosgene to form 4-(4'-propoxybiphenyl)carbonyl chloride, which is subsequently reacted with morpholine to form 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine.

properties

IUPAC Name

morpholin-4-yl-[4-(4-propoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-13-24-19-9-7-17(8-10-19)16-3-5-18(6-4-16)20(22)21-11-14-23-15-12-21/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRISSSAXSCDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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